molecular formula C14H12N4O2 B11689549 2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide

Cat. No.: B11689549
M. Wt: 268.27 g/mol
InChI Key: QCTSYWUGMJRLFV-LZYBPNLTSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with furfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide involves its interaction with biological macromolecules. It can bind to DNA, potentially interfering with replication and transcription processes. Additionally, it may interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(2-aminophenyl)benzimidazole
  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanol

Uniqueness

2-(1H-benzimidazol-1-yl)-N’-[(1E)-2-furylmethylene]acetohydrazide is unique due to its specific structure, which combines a benzimidazole ring with a furylmethylene group

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O2/c19-14(17-16-8-11-4-3-7-20-11)9-18-10-15-12-5-1-2-6-13(12)18/h1-8,10H,9H2,(H,17,19)/b16-8+

InChI Key

QCTSYWUGMJRLFV-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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